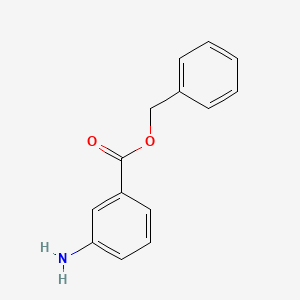

Benzyl 3-aminobenzoate

Description

Properties

IUPAC Name |

benzyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEQHIZMMDWDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572683 | |

| Record name | Benzyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80787-43-5 | |

| Record name | Benzyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification via Direct Acid-Alcohol Reaction

A classical method to prepare benzyl 3-aminobenzoate is the direct esterification of 3-aminobenzoic acid with benzyl alcohol under acidic catalysis:

- Reaction Conditions : Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used.

- Process : 3-aminobenzoic acid is refluxed with excess benzyl alcohol in the presence of the acid catalyst.

- Outcome : The reaction proceeds via nucleophilic attack of the alcohol on the protonated carboxyl group, forming the ester and water as a byproduct.

- Considerations : The amino group may require protection or careful control of reaction conditions to prevent side reactions.

Transesterification Method

An alternative and widely used preparation method is transesterification, where an alkyl aminobenzoate ester (such as ethyl 3-aminobenzoate) reacts with benzyl alcohol to form this compound.

- Reaction Scheme :

$$

\text{Ethyl 3-aminobenzoate} + \text{Benzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Ethanol}

$$ - Catalysts : Acidic or basic catalysts can be employed, including metal alkoxides or organometallic complexes.

- Equilibrium Control : The reaction is equilibrium-limited; removal of the byproduct ethanol by distillation drives the reaction to completion.

- Advantages : This method allows milder conditions and better control over the amino group.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts the yield and purity of this compound.

| Catalyst Type | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfuric Acid | Benzyl alcohol | 80–120 °C | 70–85 | Classical esterification; amino protection may be needed |

| p-Toluenesulfonic Acid | Benzyl alcohol | 90–110 °C | 75–90 | Milder acid catalyst, less side reactions |

| Metal Alkoxides | Toluene or Xylene | 100–140 °C | 80–95 | Effective for transesterification |

| Organometallic Complexes | Aprotic solvents | 60–100 °C | 85–95 | High selectivity, mild conditions |

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | 3-Aminobenzoic acid + Benzyl alcohol | Acid catalyst, reflux (80–120 °C) | Simple, direct | Possible amino group side reactions |

| Transesterification | Ethyl 3-aminobenzoate + Benzyl alcohol | Metal alkoxide, distillation | Mild conditions, high yield | Requires precursor ester |

| Multi-step Coupling (Research) | 3-Aminobenzoic acid derivatives + coupling agents | CDI, DMAP, hydrazine hydrate | Functional group tolerance | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Nitrothis compound.

Reduction: Benzyl 3-aminobenzyl alcohol.

Substitution: Various substituted benzyl 3-aminobenzoates depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-aminobenzoate has been investigated for several applications:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules. Researchers utilize it in various chemical reactions such as oxidation, reduction, and substitution to create derivatives with enhanced properties .

Biology

- Biological Interactions : Studies have shown that this compound interacts with biological macromolecules, influencing cellular processes such as signaling pathways and gene expression. For example, it can modulate the activity of enzymes involved in metabolic pathways.

Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been effective in laboratory settings against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : The compound has also been studied for its potential to reduce inflammation, which could lead to therapeutic applications in treating inflammatory diseases .

Industry

- Cosmetic Formulations : this compound is utilized in cosmetic products due to its stabilizing properties and ability to enhance skin penetration of active ingredients. Its incorporation into formulations can improve product efficacy and consumer appeal .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A research article in Pharmacology Reports investigated the anti-inflammatory properties of this compound in animal models. The findings indicated that the compound significantly reduced markers of inflammation, supporting its use in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of benzyl 3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl 3-aminobenzoate with three analogs: Ethyl 3-aminobenzoate, tert-Butyl 3-aminobenzoate, and Methyl 3-amino-5-cyanobenzoate. Key differences in ester groups and substituents influence their chemical reactivity, solubility, and applications.

Structural and Physicochemical Properties

- Ester Group Effects: Benzyl: The aromatic benzyl group increases steric hindrance and lipophilicity, favoring applications requiring prolonged metabolic stability or membrane penetration. Ethyl: Smaller and more polar than benzyl, ethyl esters (e.g., Ethyl 3-aminobenzoate) exhibit better solubility in polar solvents, making them suitable for aqueous-phase reactions like diazotization in azo dye synthesis . tert-Butyl: The bulky tert-butyl group enhances steric protection of the ester bond, resisting hydrolysis under acidic or basic conditions. This property is exploited in multi-step syntheses where temporary protection of the carboxylic acid is required .

- Substituent Effects: The 5-cyano group in Methyl 3-amino-5-cyanobenzoate introduces strong electron-withdrawing effects, which may alter the reactivity of the amino group in electrophilic substitution reactions. This modification could be advantageous in materials science for tuning electronic properties .

Biological Activity

Benzyl 3-aminobenzoate (C14H13NO2), an organic compound derived from benzoic acid, is recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, pharmacokinetics, and various applications in research and medicine.

Overview of this compound

This compound is characterized by an ester linkage between the carboxyl group of benzoic acid and benzyl alcohol, with an amino group attached to the benzene ring. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.

Target Sites : The primary action of this compound is on the nervous system, where it binds to specific sodium ion (Na+) channels in nerve membranes. This interaction can modulate neuronal excitability and synaptic transmission, which is crucial for its pharmacological effects.

Biochemical Pathways : The compound is involved in several metabolic pathways. It acts as a substrate for enzymes such as 3-aminobenzoate 6-monooxygenase, which hydroxylates it to form 5-aminosalicylate. This metabolic conversion is significant for its therapeutic applications, particularly in anti-inflammatory contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a candidate for further investigation in inflammatory diseases.

Cytotoxicity

The compound has been evaluated for cytotoxic effects on different cell lines. While some derivatives showed moderate cytotoxicity against cancer cell lines like A549, others exhibited lower toxicity levels, indicating a need for further exploration of structure-activity relationships .

Pharmacokinetics

Absorption and Distribution : this compound is absorbed through various routes, with its distribution influenced by factors such as lipophilicity and protein binding. Studies suggest that it can effectively penetrate cellular membranes due to its chemical structure.

Metabolism : The compound undergoes metabolic transformations primarily through hydroxylation and conjugation processes. These metabolic pathways are essential for understanding its pharmacological profile and potential toxicological effects.

Case Studies

- Antitubercular Activity : A study involving derivatives of this compound demonstrated significant in vivo activity against Mycobacterium tuberculosis in mouse models. The compound was administered orally at dosages that resulted in a notable reduction in bacterial load in lung tissues .

- Cytotoxicity Assessment : In a comparative analysis of various derivatives, specific structural modifications led to enhanced cytotoxicity against cancer cell lines. Notably, compounds with additional hydroxyl groups showed improved efficacy compared to their parent structures .

Tables Summarizing Biological Activity

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-aminobenzoate in laboratory settings?

this compound can be synthesized via esterification of 3-aminobenzoic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. For example, lipase-catalyzed esterification under controlled conditions (e.g., solvent-free systems or non-aqueous media) can optimize yield while minimizing side reactions. Kinetic modeling, as demonstrated in benzyl acetate synthesis, can guide parameter optimization such as molar ratios and reaction time .

Q. What safety precautions are necessary when handling this compound?

Wear impervious protective clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye contact. Work in a fume hood to avoid inhalation, and ensure emergency eyewash stations are accessible. These protocols align with Material Safety Data Sheet guidelines for structurally similar benzyl esters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., ester C=O stretch). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set theory?

Graph set analysis, as described by Bernstein et al., categorizes hydrogen bonds into discrete patterns (e.g., chains, rings) based on donor-acceptor interactions. For this compound, X-ray crystallography data refined via SHELXL can identify directional hydrogen bonds between the amino group and ester oxygen, enabling classification into motifs like chains. This method aids in predicting supramolecular assembly and stability .

Q. How can SHELX programs be applied in the structural refinement of this compound from X-ray diffraction data?

SHELXL refines crystal structures by optimizing atomic coordinates, thermal parameters, and hydrogen bonding networks. For this compound, high-resolution data can resolve disorder in the benzyl ring or amino group. SHELXE may assist in phase determination for twinned crystals, while SHELXPRO interfaces with macromolecular refinement tools for complex datasets .

Q. What experimental approaches can resolve contradictions in reported physical properties (e.g., melting point) of this compound?

Discrepancies in melting points may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions, while powder X-ray diffraction (PXRD) distinguishes crystalline forms. Recrystallization in varied solvents (e.g., ethanol vs. hexane) followed by purity analysis (HPLC) ensures reproducible results .

Q. What catalytic mechanisms are involved in the enzymatic synthesis of benzyl ester derivatives, and how can they be optimized?

Lipases catalyze esterification via a ping-pong mechanism, where the enzyme’s active site binds to the carboxylic acid and alcohol. For this compound, substrate specificity can be enhanced by immobilizing the enzyme on mesoporous silica or tuning solvent polarity. Uniform experimental design (e.g., varying temperature, pH, and enzyme load) coupled with response surface methodology optimizes conversion efficiency .

Q. How do substituents on the benzyl ring influence the electronic properties and reactivity of this compound derivatives?

Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring decrease ester hydrolysis rates by reducing electrophilicity at the carbonyl carbon. Computational studies (DFT) can model charge distribution and frontier molecular orbitals, while Hammett constants quantify substituent effects on reaction kinetics. Experimental validation via UV-Vis spectroscopy or electrochemical analysis provides complementary insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.